6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the reduction of quinoline derivatives.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethylating agents (e.g., trifluoromethyl iodide or trifluoromethyl sulfonic acid).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivatives.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the tetrahydroquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline derivatives, and substituted tetrahydroquinoline compounds.
Scientific Research Applications
Chemistry: In chemistry, 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic and steric properties, making it valuable in the design of new chemical entities.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate the interactions between trifluoromethylated compounds and biological targets.
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer effects.
Industry: In industry, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique properties make it suitable for creating compounds with enhanced stability and efficacy.
Mechanism of Action
The mechanism by which 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can influence the compound's binding affinity to biological targets, altering its pharmacokinetic and pharmacodynamic properties. The specific mechanism of action would vary based on the derivative and its intended application.
Comparison with Similar Compounds
6-(Trifluoromethyl)pyridine
2-Fluoro-6-(trifluoromethyl)aniline
Trifluoromethylpyridine
Uniqueness: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its tetrahydroquinoline core, which provides a distinct structural framework compared to other trifluoromethylated compounds. This structural difference can lead to variations in reactivity, biological activity, and industrial applications.
Properties
CAS No. |
75434-37-6 |
---|---|
Molecular Formula |
C10H11ClF3N |
Molecular Weight |
237.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.